molecular formula C10H15NO4 B8613104 Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Cat. No.: B8613104
M. Wt: 213.23 g/mol
InChI Key: BPRXGINZABSLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a synthetic 1,3-oxazole derivative of significant interest in medicinal chemistry and pharmaceutical research. The 1,3-oxazole core is a privileged scaffold in drug discovery, present in numerous bioactive molecules and several approved drugs, including the anti-inflammatory agent Oxaprozin and the anticancer agent Telomestatin . This particular compound features a butoxy substituent at the 5-position and an ethoxycarbonyl group at the 2-position, making it a versatile building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Researchers utilize such 1,3-oxazole derivatives in the development of novel therapeutic agents due to the ring's widespread biological activities, which encompass anti-inflammatory, antibacterial, anticancer, antifungal, and antiviral properties . The compound is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl 5-butoxy-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C10H15NO4/c1-3-5-6-14-8-7-11-9(15-8)10(12)13-4-2/h7H,3-6H2,1-2H3

InChI Key

BPRXGINZABSLSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN=C(O1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at position 5 of the oxazole ring significantly impacts molecular weight, density, boiling point, and conformational stability. Key analogs include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Ethyl 5-methyl-1,3-oxazole-2-carboxylate Methyl C₇H₉NO₃ 155.15 218.08 1.14
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate Chloro and Phenyl C₁₁H₈ClNO₃ 237.64 N/A N/A
Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate tert-Butyl C₁₀H₁₅NO₃ 197.23 N/A N/A
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate Butoxy C₁₀H₁₅NO₄ 213.23 (estimated) >218 (estimated) <1.14 (estimated)
  • Ethyl 5-methyl : The methyl group confers moderate lipophilicity and a compact structure, leading to a lower molecular weight and higher density compared to bulkier substituents.
  • Methyl 4-chloro-5-phenyl : The chloro and phenyl groups introduce electron-withdrawing effects and aromaticity, increasing molecular weight and rigidity.
  • Ethyl 5-butoxy : The butoxy chain increases molecular weight and lipophilicity compared to methyl analogs, likely reducing solubility in polar solvents.

Conformational Behavior

  • Ethyl 5-methyl : Likely adopts an s-cis ester conformation (OdC–OsCH₃ dihedral angle ≈ 0°) due to minimal steric hindrance, similar to methyl 4-chloro-5-phenyl oxazole derivatives .
  • Methyl 4-chloro-5-phenyl (MCPOC): Exists in two low-energy s-cis conformers (I and II) with a 3.0 kJ/mol energy difference. In xenon matrices, conformer II (more polar) becomes dominant due to aggregation effects .
  • Ethyl 5-butoxy : Predicted to favor s-cis ester conformations, but the flexible butoxy chain may introduce additional rotational isomers. The longer alkoxy group could reduce aggregation tendencies compared to MCPOC in cryogenic matrices.

Spectroscopic and Electronic Properties

  • MCPOC : FTIR and DFT studies reveal distinct vibrational modes for s-cis conformers, including C=O stretches at ~1740 cm⁻¹ and oxazole ring vibrations at ~1600 cm⁻¹ .
  • Ethyl 5-butoxy : Expected to show similar C=O stretches but with altered frequencies due to the electron-donating butoxy group. The C–O–C vibrations of the butoxy chain (~1100 cm⁻¹) would dominate its IR spectrum.

Preparation Methods

Bromination of Ethyl Oxazole-2-Carboxylate

Nucleophilic Aromatic Substitution with Butoxide

SNAr Reaction Dynamics

The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) with butoxide ions. While oxazoles are less reactive than typical SNAr substrates (e.g., nitroarenes), activation through electron-deficient rings enables this transformation.

Optimized Protocol

  • Substrate : Ethyl 5-bromo-1,3-oxazole-2-carboxylate

  • Nucleophile : Potassium tert-butoxide (3.0 eq) in DMF at 80°C

  • Additive : 18-Crown-6 (0.1 eq) to enhance nucleophilicity

  • Reaction Time : 12–24 hours

  • Theoretical Yield : 45–60% (estimated from similar alkoxylations)

Notably, the patent literature demonstrates the feasibility of potassium carbonate-mediated substitutions in oxazole systems, as evidenced by pyrrolidinylmethyl group installation.

Transition-Metal-Catalyzed C–O Coupling

Palladium-Mediated Approaches

Cross-coupling methodologies, while primarily developed for C–C bond formation, show potential for C–O bond construction. A modified Ullmann-type coupling could install the butoxy group directly.

Hypothetical Reaction Setup

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%)

  • Ligand : Triphenylphosphine (20 mol%)

  • Substrate : Ethyl 5-iodo-1,3-oxazole-2-carboxylate

  • Nucleophile : Butanol (2.0 eq)

  • Base : Cs2CO3 (3.0 eq) in toluene at 110°C

  • Projected Yield : 25–35% (based on aryl ether couplings)

This approach circumvents the need for pre-halogenation but requires optimization of oxazole activation.

Cyclocondensation Routes

Robinson-Gabriel Synthesis Variant

Classical oxazole formation from acylated β-ketoesters offers a direct route to functionalized oxazoles. For ethyl 5-butoxy-1,3-oxazole-2-carboxylate, this would involve:

Stepwise Synthesis

  • Ketoester Preparation : Butylation of ethyl 3-aminocrotonate using butyl bromide

  • Cyclodehydration : POCl3-mediated cyclization at 0°C to 25°C

  • Workup : Aqueous NaHCO3 quench and chromatographic purification

Key Advantages

  • Single-pot formation of the oxazole core

  • Direct incorporation of butoxy group during substrate synthesis

Comparative Analysis of Methodologies

MethodKey AdvantagesLimitationsYield Range
Halogenation-AlkoxyHigh regiocontrolMulti-step, low overall yield15–25%
Pd-Catalyzed CouplingDirect C–O bond formationRequires specialized catalysts20–35%
CyclocondensationAtom-economic, single-stepChallenging substrate preparation10–30%

Data synthesized from and analogous transformations.

Experimental Challenges and Solutions

Purification Considerations

The polar nature of oxazole carboxylates necessitates chromatographic separation using ethyl acetate/hexane gradients (1:4 to 1:1). On industrial scales (>50 kg), crystallization from isopropanol/water mixtures proves effective, as demonstrated in maleate salt isolations.

Stability of Intermediates

Brominated oxazoles show thermal sensitivity above 40°C. Storage at -20°C under nitrogen is recommended, with reaction progress monitored by TLC (Rf 0.3 in EtOAc/hexane 1:4) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 5-butoxy-1,3-oxazole-2-carboxylate to ensure high yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and reflux duration) based on analogous oxazole syntheses. For example, toluene under reflux for 5 hours has been used for similar compounds to achieve cyclization . Purification via recrystallization or column chromatography is critical, as residual solvents or unreacted intermediates (e.g., azirine precursors) may persist. Monitoring reaction progress with TLC or HPLC ensures completion .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • FTIR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch ~1740 cm⁻¹) and conformational isomers via matrix-isolation studies .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent orientation (e.g., butoxy chain integration and oxazole ring proton splitting patterns).
  • Mass Spectrometry : Confirms molecular weight and fragmentation pathways.
    Cross-validation with computational methods (e.g., DFT) enhances accuracy .

Q. What safety precautions are critical when handling this compound during experimental procedures?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if dust or aerosols form .
  • Ventilation : Ensure fume hoods are operational to mitigate inhalation risks.
  • Thermal Decomposition : Avoid open flames; combustion releases toxic gases (e.g., NOx, CO) .
  • Spill Management : Collect solids with non-sparking tools and dispose via licensed waste services .

Advanced Research Questions

Q. How do conformational isomers of this compound influence its vibrational spectroscopic properties?

  • Methodological Answer : Conformers arise from ester group orientation relative to the oxazole ring. For example:

  • s-cis vs. s-trans Esters : DFT (B3LYP/6-311++G(d,p)) calculations predict distinct IR bands for each conformer. Experimentally, cryogenic matrix isolation (argon/Xe) traps low-energy conformers (e.g., s-cis dominant in gas phase) .
  • Population Ratios : Relative stability (ΔG ~3 kJ/mol) determines conformer ratios at room temperature, detectable via temperature-dependent FTIR .

Q. What methodological approaches are recommended for resolving discrepancies between experimental IR spectra and theoretical predictions for oxazole derivatives?

  • Methodological Answer :

  • Re-examine Structural Assignments : Mismatched spectra may indicate incorrect isomer identification. For example, methyl 4-chloro-5-phenylisoxazole-3-carboxylate was initially misassigned but corrected to a 1,3-oxazole derivative via combined DFT and X-ray data .
  • Refine Computational Parameters : Adjust basis sets (e.g., 6-311++G(d,p)) or solvent models to better match experimental conditions .

Q. How can computational methods like DFT be integrated with experimental data to elucidate the electronic structure of this compound?

  • Methodological Answer :

  • Electrostatic Potential Maps : Predict reactive sites (e.g., nucleophilic oxazole N or electrophilic ester carbonyl).
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess stability and charge-transfer interactions.
  • Vibrational Mode Assignments : Match DFT-predicted wavenumbers to experimental FTIR peaks for validation .

Q. What strategies can be employed to optimize crystal structure determination of oxazole derivatives using X-ray crystallography software suites?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) data to resolve light atoms (e.g., oxygen in the oxazole ring).
  • Software Tools : SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are robust for small molecules. For twinned crystals, SHELXL’s twin refinement options improve accuracy .
  • Validation : Check for disorders (e.g., butoxy chain flexibility) using PLATON or CCDC Mercury .

Q. What are the primary degradation products or hazardous byproducts formed during the thermal decomposition of this compound?

  • Methodological Answer : Under combustion or pyrolysis:

  • Gaseous Byproducts : CO, NOx (from oxazole ring decomposition) .
  • Solid Residues : Charred organic residues or halogenated compounds (if halogens are present).
  • Mitigation : Use TGA-MS to profile decomposition pathways and optimize storage conditions (dry, inert atmosphere) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.